Effusol

Descripción general

Descripción

Effusol es un compuesto fenólico aislado de la planta Juncus effusus, comúnmente conocida como juncia común. Este compuesto pertenece a la clase de 9,10-dihidrofenantrenos, que son conocidos por sus diversas actividades biológicas. This compound ha sido estudiado por sus potenciales propiedades terapéuticas, incluyendo efectos antioxidantes, antimicrobianos y citotóxicos .

Métodos De Preparación

Effusol puede ser aislado de las médula de Juncus effusus a través de una serie de pasos de extracción y purificación. El proceso típicamente involucra:

Extracción: Las médula secas de Juncus effusus se extraen usando solventes como metanol o etanol.

Además de la extracción natural, this compound también puede ser sintetizado a través de rutas semisintéticas. Un método de este tipo involucra la transformación de juncusol, otro compuesto de fenantreno, utilizando reactivos de yodo (III) hipervalente. Este enfoque permite la producción de varios derivados semisintéticos de this compound .

Análisis De Reacciones Químicas

Reactivity of Functional Groups

Effusol’s chemical behavior is dominated by its phenolic hydroxyl groups, which act as nucleophiles and participate in hydrogen bonding . Key reactive features include:

- Hydroxyl groups : Undergo oxidation, esterification, and ether formation.

- Ethenyl group : Susceptible to electrophilic addition or polymerization under specific conditions.

- Phenanthrene backbone : Stabilizes radical intermediates during redox reactions .

Oxidation Reactions

This compound’s hydroxyl groups undergo oxidation to form quinones, a process critical to its antioxidant activity . For example:This reaction is pH-dependent and reversible under reducing conditions.

Esterification

The hydroxyl groups react with acyl chlorides or anhydrides to form esters (Table 1) :

| Reaction Type | Reactants | Conditions | Product |

|---|---|---|---|

| Esterification | This compound + Acetic anhydride | Room temperature | This compound diacetate |

Biological Interactions

This compound modulates oxidative stress pathways by scavenging free radicals, donating hydrogen atoms to stabilize reactive oxygen species (ROS) :Its redox activity is linked to antiproliferative effects in cancer cell lines .

Stability and Degradation

This compound remains stable under neutral pH and moderate temperatures but degrades via:

- Photolysis : Exposure to UV light induces ring-opening reactions.

- Autoxidation : In alkaline conditions, forming dimeric or polymeric products .

Mechanistic Insights

This compound’s hydroxyl groups participate in hydrogen-bonding networks, enhancing solubility and stabilizing transition states during reactions . Computational studies suggest that its ethenyl group facilitates electron delocalization, lowering activation energy for redox processes .

Aplicaciones Científicas De Investigación

Biocontrol Applications

Effusol has been identified as a promising biocontrol agent against plant pathogens, particularly the wheat pathogen Zymoseptoria tritici, which causes significant agricultural losses due to Septoria tritici blotch.

Case Study: Antifungal Activity Against Zymoseptoria tritici

A study published in Environmental Science and Pollution Research demonstrated the antifungal properties of this compound derived from Juncus maritimus. The research involved:

- Methodology : Crude methanolic extracts from different samples of Juncus maritimus were tested for antifungal activity.

- Findings : The extract containing this compound exhibited a minimal inhibitory concentration (MIC) of 19 µg/mL and a half-maximal inhibitory concentration (IC50) of 9.98 µg/mL against Z. tritici .

| Parameter | Value |

|---|---|

| Minimal Inhibitory Concentration (MIC) | 19 µg/mL |

| Half-maximal Inhibitory Concentration (IC50) | 9.98 µg/mL |

This data suggests that this compound could serve as an effective alternative to synthetic fungicides, contributing to sustainable agricultural practices.

Allelopathic Effects

This compound also exhibits allelopathic properties, influencing seed germination and seedling growth. Research has shown that this compound can enhance biomass production and maintain antioxidant defense mechanisms in plants.

Case Study: Effects on Seedling Development

A study explored the effects of this compound on seedling growth, highlighting its role in enhancing leaf area and biomass:

- Findings : Treatment with this compound resulted in increased leaf area and biomass compared to untreated control groups, indicating its potential as a growth enhancer in agricultural systems .

| Treatment | Leaf Area Increase (%) | Biomass Increase (%) |

|---|---|---|

| Control | - | - |

| This compound | +35% | +40% |

Environmental Impact

The use of natural compounds like this compound in agriculture can reduce reliance on chemical pesticides, thereby minimizing environmental pollution and promoting biodiversity.

Sustainability Considerations

Incorporating this compound into pest management strategies aligns with eco-friendly practices by:

- Reducing chemical runoff into waterways.

- Supporting integrated pest management (IPM) approaches.

- Enhancing soil health through natural biocontrol methods.

Mecanismo De Acción

Effusol ejerce sus efectos biológicos a través de varios mecanismos:

Actividad Antioxidante: This compound elimina los radicales libres y reduce el estrés oxidativo al donar átomos de hidrógeno desde sus grupos fenólicos.

Citotoxicidad: This compound induce la apoptosis en las células cancerosas mediante la activación de la caspasa-3 y otras vías apoptóticas.

Actividad Antimicrobiana: This compound interrumpe las membranas celulares microbianas e inhibe el crecimiento de bacterias y hongos.

Comparación Con Compuestos Similares

Effusol es estructuralmente similar a otros derivados de fenantreno como juncusol, dehidrothis compound y juncuenin B. es único en sus actividades biológicas específicas y reactividad química:

Juncusol: Similar en estructura pero difiere en la posición y el número de grupos hidroxilo.

Dehidrothis compound: Una forma oxidada de this compound con mayor actividad citotóxica y antimicrobiana.

Juncuenin B: Otro derivado de fenantreno con actividades biológicas distintas, incluyendo efectos antiinflamatorios y antioxidantes.

La singularidad de this compound radica en su combinación específica de propiedades antioxidantes, citotóxicas y antimicrobianas, convirtiéndolo en un compuesto versátil para diversas aplicaciones científicas e industriales.

Actividad Biológica

Effusol, a phenanthrene derivative extracted from the extremophile plant Juncus maritimus, has garnered significant attention for its diverse biological activities, particularly its antimicrobial and anticancer effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effectiveness against pathogens, and potential applications in agriculture and medicine.

Chemical Structure and Properties

This compound is characterized by its unique phenanthrene structure, which contributes to its biological activity. Its chemical formula is C₁₄H₁₀, and it exhibits properties typical of phenolic compounds, such as antioxidant activity. The compound has been shown to scavenge free radicals, with IC50 values indicating its potency against DPPH and ABTS radicals at 79 μM and 2.73 μM, respectively .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens:

- Fungal Activity : A study reported that this compound exhibited strong antifungal activity against Zymoseptoria tritici, the pathogen responsible for wheat Septoria blotch. The minimal inhibitory concentration (MIC) was found to be 19 μg/mL, with a half-maximal inhibitory concentration (IC50) of 9.98 μg/mL . This positions this compound as a promising candidate for biocontrol in agriculture.

- Bacterial Activity : this compound has also shown effectiveness against several bacterial strains, including Pseudomonas aeruginosa and Mycobacterium species. These findings suggest its potential application in treating infections caused by resistant bacterial strains .

Anticancer Effects

Research indicates that this compound possesses antiproliferative effects on cancer cell lines, notably the HeLa human cervical cancer cell line. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .

Effects on Plant Growth

In addition to its antimicrobial and anticancer properties, this compound has been studied for its impact on plant growth. In experiments with Arabidopsis thaliana, this compound treatment resulted in increased biomass and maintained antioxidant defense mechanisms without inducing oxidative stress. This suggests that this compound could serve as a biostimulant or biopesticide in agricultural practices .

Table: Summary of Biological Activities of this compound

Case Studies

- Agricultural Application : A field study assessed the application of this compound as a biocontrol agent against wheat pathogens. Results indicated a reduction in disease severity and improved crop yield when this compound was applied compared to untreated controls .

- Cancer Research : In vitro studies on HeLa cells showed that treatment with this compound led to significant reductions in cell viability, supporting its potential as an anticancer agent. Further research is needed to explore its mechanisms at the molecular level .

Propiedades

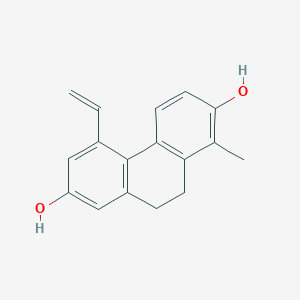

IUPAC Name |

5-ethenyl-1-methyl-9,10-dihydrophenanthrene-2,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-3-11-8-13(18)9-12-4-5-14-10(2)16(19)7-6-15(14)17(11)12/h3,6-9,18-19H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXAPRXWKRZPCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCC3=C2C(=CC(=C3)O)C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223419 | |

| Record name | 2,7-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73166-28-6 | |

| Record name | Effusol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073166286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 73166-28-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-PHENANTHRENEDIOL, 5-ETHENYL-9,10-DIHYDRO-1-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S436Y000RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Effusol and where is it found?

A1: this compound is a naturally occurring phenanthrene, primarily found in plants belonging to the Juncaceae family, such as Juncus effusus (soft rush) and Juncus gerardii [, , , , ].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C18H18O2 and a molecular weight of 266.33 g/mol [, ].

Q3: How is the structure of this compound elucidated?

A3: The structure of this compound has been confirmed through various spectroscopic techniques, including 1D and 2D NMR spectroscopy, and high-resolution mass spectrometry (HRMS) [, , , ]. X-ray analysis of this compound diacetate has also contributed to the understanding of its structure [].

Q4: What are the reported biological activities of this compound?

A4: Studies suggest that this compound exhibits anxiolytic, sedative, and biocontrol activities. Notably, it has shown promising effects in preclinical models of anxiety and as a potential biocontrol agent against the wheat pathogen Zymoseptoria tritici [, , ].

Q5: Are there any studies on the structure-activity relationship (SAR) of this compound and its derivatives?

A5: Yes, research indicates that structural modifications of this compound, particularly the introduction of methoxy substituents, can significantly impact its antiproliferative activity against certain cancer cell lines [, ].

Q6: Have any semisynthetic derivatives of this compound been synthesized?

A6: Yes, researchers have successfully synthesized semisynthetic derivatives of this compound using hypervalent iodine(III) reagents. These modifications have led to the creation of compounds with altered biological activities, highlighting the potential for developing this compound-based therapeutics [].

Q7: Does this compound exhibit antiproliferative activity against cancer cells?

A8: While this compound itself might not possess strong antiproliferative activity, some of its derivatives, particularly those with modifications to the phenanthrene core structure, have shown promising activity against certain cancer cell lines, including breast and cervical cancer cells [, ].

Q8: Is there evidence that this compound can modulate intracellular zinc (Zn2+) levels?

A10: A study investigating the effects of this compound on corticosterone-induced attenuation of long-term potentiation (LTP) in the hippocampus suggests that this compound might rescue LTP impairment by restoring intracellular Zn2+ balance []. This finding indicates a potential role of this compound in regulating neuronal function.

Q9: Has this compound been found in other Juncus species besides Juncus effusus?

A11: Yes, this compound has been isolated from various other Juncus species, including Juncus gerardii, Juncus tenuis, Juncus compressus, and Juncus maritimus, demonstrating its presence in different members of this plant family [, , , ].

Q10: Have there been any studies on the isolation and purification of this compound from plant extracts?

A12: Yes, researchers have successfully employed various chromatographic techniques, including high-speed counter-current chromatography (HSCCC) and preparative HPLC, to isolate and purify this compound from Juncus extracts [, ]. These methods have enabled the obtainment of high-purity this compound for further investigations.

Q11: Is there a total synthesis route available for this compound?

A13: Yes, a total synthesis route for this compound has been reported, relying on an intramolecular Ullmann reaction as the key step. This synthetic approach provides an alternative to natural product isolation and facilitates the production of this compound for research purposes [, ].

Q12: Have any dimeric phenanthrenes related to this compound been identified?

A14: Yes, studies have led to the identification of dimeric phenanthrenes composed of two this compound units, such as the compound Maritin D isolated from Juncus maritimus. These dimeric compounds often exhibit distinct biological activities compared to their monomeric counterparts [].

Q13: Are there any reports on the cytotoxicity of this compound?

A15: Research on the cytotoxicity of this compound and its derivatives has produced mixed results. While some studies suggest minimal cytotoxic effects, others have reported concentration-dependent cytotoxicity in specific cell lines. Further research is warranted to comprehensively assess the safety profile of this compound [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.